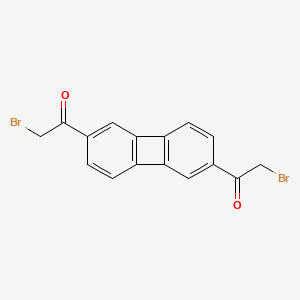
Palmitoyl-D-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmitoyl-D-glutamic acid is an organic compound with the molecular formula C21H39NO5. It is a derivative of glutamic acid, where the amino group is acylated with a palmitoyl group. This compound is known for its applications in various fields, including cosmetics and biomedical research .
準備方法
Synthetic Routes and Reaction Conditions
Palmitoyl-D-glutamic acid can be synthesized by reacting palmitic acid with glutamic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction mixture is heated and stirred to ensure complete reaction. After the reaction is complete, the product is purified through crystallization, filtration, and washing .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is obtained through multiple purification steps to ensure high purity and quality .
化学反応の分析
Types of Reactions
Palmitoyl-D-glutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a variety of products depending on the substituents involved .
科学的研究の応用
Palmitoyl-D-glutamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: It is used in the formulation of cosmetics and personal care products due to its skin-conditioning properties
作用機序
The mechanism of action of palmitoyl-D-glutamic acid involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes involved in lipid metabolism or influence signaling pathways related to inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
N-Palmitoyl glutamic acid: A similar compound with a palmitoyl group attached to the amino group of glutamic acid.
Palmitoyl pentapeptide-4: A peptide with a palmitoyl group, known for its anti-aging properties in cosmetics.
Uniqueness
Palmitoyl-D-glutamic acid is unique due to its specific structure and functional properties. Its ability to modulate biological processes and its applications in various fields make it a valuable compound for research and industrial use .
特性
分子式 |
C21H39NO5 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
(2R)-2-(hexadecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27)/t18-/m1/s1 |
InChIキー |
KMAOMYOPEIRFLB-GOSISDBHSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)O)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


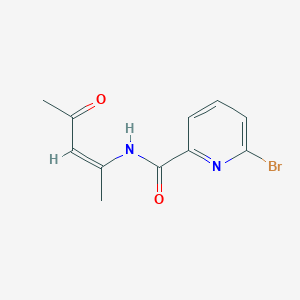
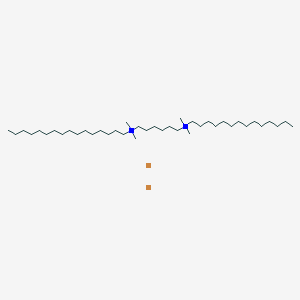
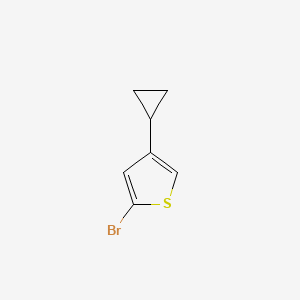


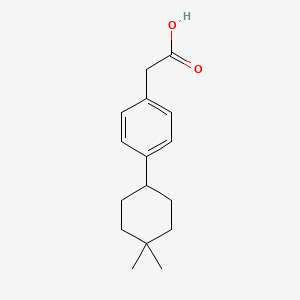

![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)




